(2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid
Description
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2,4-dimethyl-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-4-7(13-5(2)10-4)3-6(9)8(11)12/h6H,3,9H2,1-2H3,(H,11,12)/t6-/m1/s1 |
InChI Key |
NPVXDTNPWCLSDB-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C)C[C@H](C(=O)O)N |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation of the Thiazole Core
The foundational step involves synthesizing the 1,3-thiazole ring, which is central to the compound's structure. A commonly employed route is the Hantzsch synthesis, which involves the cyclization of α-haloketones with thioamides:
- Starting materials : α-Haloketones (e.g., α-bromo ketones) and thiourea.
- Reaction conditions : Heating in an appropriate solvent such as ethanol or acetic acid under reflux.
- Outcome : Formation of 2-aminothiazole derivatives, which serve as key intermediates.
This method is well-documented for its efficiency in producing 2-aminothiazoles with high purity.
Functionalization at the 5-Position of the Thiazole
The next step involves introducing the dimethyl-1,3-thiazol-5-yl substituent:
- Electrophilic substitution : The 5-position of the thiazole ring is selectively functionalized via electrophilic aromatic substitution, often using reagents such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or methyl iodide in the presence of a base.
- Alternative route : Nucleophilic substitution using a suitable precursor, such as 5-bromo or 5-chloro derivatives, followed by nucleophilic substitution with dimethylamine.
Recent studies suggest that palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) are highly effective for attaching the dimethyl-1,3-thiazol-5-yl group to aromatic or heteroaromatic systems, providing regioselectivity and high yields.
Synthesis of the Propanoic Acid Backbone
The amino acid backbone is assembled via standard peptide coupling strategies:
- Starting material : The functionalized thiazole derivative with a suitable leaving group (e.g., halogen or ester) at the position where the amino acid chain will be attached.
- Coupling reagents : Use of carbodiimide-based coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of N-hydroxysuccinimide (NHS) or HOBt (Hydroxybenzotriazole) to facilitate amide bond formation.
- Reaction conditions : Typically performed in anhydrous solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures.
This step results in the formation of an amide linkage between the heterocyclic moiety and the amino acid precursor.
Introduction of the Amino Group at the 2-Position
The amino group at the 2-position of the amino acid is introduced through:
- Reductive amination : The corresponding aldehyde or ketone intermediate reacts with ammonia or primary amines under reductive conditions (e.g., sodium cyanoborohydride).
- Direct amino substitution : Using nucleophilic substitution on halogenated intermediates with ammonia or amines.
Alternatively, the amino acid moiety can be introduced via asymmetric synthesis or chiral auxiliaries to ensure the (2R) stereochemistry.
Final Purification and Characterization
- Purification : Techniques such as column chromatography, recrystallization, or preparative HPLC are employed to obtain pure product.
- Spectroscopic confirmation : Structural elucidation via NMR (¹H and ¹³C), IR, MS, and, if necessary, X-ray crystallography.
Summary of Key Reaction Schemes and Data
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of 2-aminothiazole | Thiourea + α-haloketone | High efficiency, high purity |
| 2 | Functionalization at 5-position | DMF-DMA or Pd-catalyzed coupling | Regioselective, high yield |
| 3 | Attachment of amino acid backbone | Carbodiimide coupling | Mild conditions, high yield |
| 4 | Introduction of amino group | Reductive amination or nucleophilic substitution | Stereoselective for (2R) configuration |
| 5 | Purification | Chromatography / recrystallization | Confirmed by spectral data |
In-Depth Research Findings and Data Tables
Research indicates that the synthesis of this compound benefits from modern catalytic methods, especially palladium-catalyzed cross-couplings, which improve regioselectivity and yields. For example, the use of Pd(0) complexes with phosphine ligands facilitates the coupling of heteroaryl halides with amines, streamlining the synthesis of the heterocyclic core.
| Method | Advantages | References |
|---|---|---|
| Hantzsch synthesis | Simple, cost-effective | |
| Palladium-catalyzed coupling | High regioselectivity, broad scope | |
| Carbodiimide coupling | Mild, compatible with sensitive groups |
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the amino acid moiety.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the amino acid side chain.
Scientific Research Applications
(2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and amino acid moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dimethyl vs. Methyl or Unsubstituted Thiazoles
- (2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid (CAS 335266-02-9): This analog lacks the second methyl group on the thiazole. Molecular weight: 186.23 g/mol .
- (R)-2-Amino-3-(thiazol-5-yl)propanoic acid (CAS 321885-21-6): The unsubstituted thiazole ring increases polarity, likely improving aqueous solubility (molecular weight: 172.20 g/mol). However, the lack of methyl groups may reduce membrane permeability and metabolic stability .
Key Insight : Dimethyl substitution enhances hydrophobicity and steric shielding, which may improve binding to hydrophobic enzyme pockets or prolong half-life in vivo compared to less substituted analogs.
Heterocycle Variations: Thiazole vs. Imidazole or Oxadiazole
Imidazole-Containing Analogs
- D-Histidine ((2R)-2-amino-3-(1H-imidazol-4-yl)propanoic acid): Replacing thiazole with imidazole introduces an additional nitrogen atom, altering electronic properties. Imidazole’s basicity (pKa ~6.8) enables pH-dependent charge states, influencing solubility and protein interactions. This contrasts with the sulfur-containing thiazole, which is less basic and more polarizable .
Oxadiazole-Containing Analogs
- 3-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid (Compound 8j): The oxadiazole ring, a bioisostere for thiazole, offers distinct electronic properties. For example, 8j (HRMS [M+H]+: 318.9) exhibits potent Rho kinase inhibition, suggesting heterocycle choice directly impacts target affinity .
Backbone Modifications in Propanoic Acid Derivatives
- 3-(2-Amino-4-phenyl-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid (Compound 11b): This compound features a branched propanoic acid backbone with aryl substituents. Such modifications increase steric complexity, which may enhance selectivity but reduce synthetic accessibility .
- 5-Amino-1-(2-(1,3-benzothiazol-2-ylthio)propanoyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile (Compound 5a): Incorporation of a benzothiazole-thioether linkage demonstrates how backbone elongation and additional functional groups (e.g., nitrile) can diversify biological activity .
Key Insight: The linear propanoic acid backbone in the target compound balances simplicity and versatility, facilitating derivatization while maintaining metabolic stability.
Biological Activity
(2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid, commonly referred to as a thiazole-containing amino acid derivative, has garnered attention in pharmacological research due to its significant biological activities. This compound is characterized by a unique thiazole ring that contributes to its chemical properties and biological interactions. The following sections will discuss its structure, mechanisms of action, biological activities, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 200.26 g/mol. Its structure includes an amino group, a propanoic acid moiety, and a dimethyl-substituted thiazole ring. These structural features are critical for its biological activity, influencing its interactions with various enzymes and receptors in the body .
The compound's mechanism of action primarily involves binding to specific biological targets, which can lead to modulation of various biochemical pathways. Research indicates that it may interact with enzymes or receptors involved in metabolic processes and cellular signaling. Techniques such as molecular docking studies have been employed to elucidate these interactions, revealing insights into how this compound could potentially influence disease mechanisms .
Anticancer Activity
A notable area of research surrounding this compound is its anticancer properties. In vitro studies have demonstrated moderate anticancer activity against various human tumor cell lines. For instance, one study reported growth inhibition ranging from 1% to 23% across 38 different tumor cell lines at a concentration of 10 μM . This suggests potential applicability in cancer therapeutics.
Anti-inflammatory Properties
In addition to anticancer effects, this compound has been investigated for anti-inflammatory properties. It was found to exhibit significant inhibition in models of inflammation, indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anticancer Screening : A study evaluated the compound's effect on 60 human tumor cell lines and found that it exhibited moderate growth inhibition in several types of cancer cells. The findings suggest that further investigation into its structure-activity relationship could yield more potent derivatives .
- Molecular Docking Studies : Research involving flexible ligand docking has provided insights into the structural preferences for inhibition of matrix metalloproteinases and cyclooxygenases by related compounds. This information is crucial for understanding how this compound might be optimized for enhanced biological activity .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be illustrated by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (2R)-2-Amino-3-(thiazol-2-yl)propanoic acid | Lacks dimethyl substitution | Simpler structure; potential differences in activity |
| (2R)-2-Amino-3-(benzothiazol-2-yl)propanoic acid | Contains a benzothiazole ring | Different electronic properties due to aromatic system |
| (2R)-2-Amino-3-(methylthiazol-2-yl)propanoic acid | Contains a single methyl group | Less sterically hindered compared to the dimethyl variant |
The dimethyl substitution on the thiazole ring enhances the reactivity and binding affinity of this compound compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
